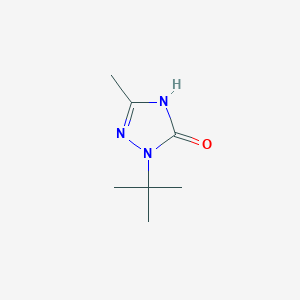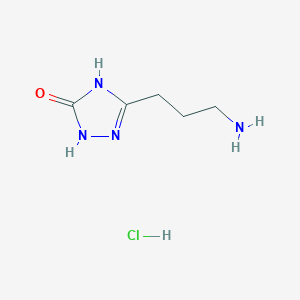
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
説明
科学的研究の応用
Chemical Stability and Reactivity
- Chemical Stability and Boulton–Katritzky Rearrangement: A study explored the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles and their reactivity in Boulton–Katritzky rearrangement. This reaction produced spiropyrazoline compounds instead of planar structures (Kayukova et al., 2018).
Synthesis and Structural Studies
- Synthesis of 4-Aminopyrimidines: Research on the synthesis of 4-aminopyrimidines from 1,2,4-oxadiazoles revealed a novel heterocyclic rearrangement, forming 4-hydroximinohexahydropyrimidines from 3-(2-aminoethyl)-4,5-dihydro-1,2,4-oxadiazoles (Korbonits et al., 1992).
Energetic Materials
- Insensitive Energetic Materials: A study synthesized 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD) as a targeted energetic material, revealing its potential as an insensitive energetic compound with significant stability and density properties (Kumar et al., 2018).
One-Pot Synthesis Techniques
- Base-Mediated One-Pot Synthesis: Research demonstrated a base-mediated one-pot synthesis method for 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, offering a direct protocol for synthesizing these compounds (Wang et al., 2016).
Tautomeric Studies
- Synthetic and Tautomeric Studies: A study synthesized 5-Amino-2,3-dihydro-1,2,4-oxadiazol-3-one as an analogue of cytosine, exploring its tautomeric properties and finding it to exist predominantly in a lactam form (Ra et al., 1999).
作用機序
Target of Action
Compounds with similar structures, such as tryptamine, have been known to interact with various neurotransmitter receptors in the brain .
Mode of Action
Tryptamine, for instance, binds to receptor sites in the brain, influencing various physiological states .
Biochemical Pathways
Related compounds like tryptamine are known to play a key role in various biochemical pathways, including those involved in the regulation of motor output, motivation, memory, and endocrine regulation .
Pharmacokinetics
Similar compounds like tryptamine are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds like tryptamine are known to have a wide range of effects, including acting as a neurotransmitter and influencing various physiological states .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化学分析
Biochemical Properties
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as tryptophan decarboxylase, which catalyzes the decarboxylation of tryptophan to produce tryptamine . The compound’s interaction with these enzymes can modulate their activity, leading to changes in the biochemical pathways they regulate.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine signaling pathway by interacting with dopamine receptors . This interaction can lead to changes in neurotransmitter release and receptor sensitivity, impacting cellular communication and function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, affecting mood and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance certain biochemical pathways without causing adverse effects. At higher doses, it can lead to toxicity and adverse effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can affect the metabolism of tryptophan by interacting with tryptophan hydroxylase, leading to changes in serotonin levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters and distributed within various cellular compartments . Its localization and accumulation can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c5-2-1-3-6-4(8)9-7-3;/h1-2,5H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOXIRJDFSBUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NOC(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1442432-29-2 | |
| Record name | 3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)






